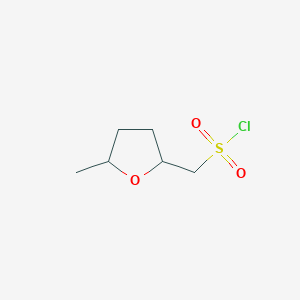
(5-METHYLOXOLAN-2-YL)METHANESULFONYL CHLORIDE, Mixture of diastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-METHYLOXOLAN-2-YL)METHANESULFONYL CHLORIDE, Mixture of diastereomers” is a chemical compound with the CAS Number: 1548474-19-6 . It has a molecular weight of 198.67 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H11ClO3S/c1-5-2-3-6(10-5)4-11(7,8)9/h5-6H,2-4H2,1H3 . This indicates that the compound has a molecular structure consisting of 6 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 3 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 198.67 . The InChI code for this compound is 1S/C6H11ClO3S/c1-5-2-3-6(10-5)4-11(7,8)9/h5-6H,2-4H2,1H3 .Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization :
- The compound has been used in the synthesis of complex chemical structures. For example, Upadhyaya et al. (1997) described its role in synthesizing 1-methyl-6,9-epoxy-9-aryl-5,6,9,10-tetrahydro-1H-imidazo [3,2-e] [2H-1,5] oxazocinium methanesulfonates, providing insights into the compound's utility in creating five-membered ketals and methanesulfonates (Upadhyaya et al., 1997).
Material Science Applications :
- In the field of material science, the compound has been used to study the electrochemical properties of vanadium pentoxide films. Su et al. (2001) explored its use in a methanesulfonyl chloride-aluminum chloride ionic liquid, demonstrating its potential in cathode applications and sodium intercalation processes (Su, Winnick, & Kohl, 2001).
Microbial Metabolism Research :
- Research by Kelly and Murrell (1999) delved into the microbial metabolism of methanesulfonic acid, providing insights into its biogeochemical cycling and utilization by diverse aerobic bacteria. This study contributes to understanding the environmental and microbial interactions of related compounds (Kelly & Murrell, 1999).
Surfactant and Vesicle Formation :
- Jaeger et al. (1989) synthesized cleavable double-chain surfactants using derivatives of the compound. Their research into vesicles prepared by sonication highlighted its applications in creating specialized surfactants and vesicles for potential pharmaceutical or industrial uses (Jaeger et al., 1989).
Antibacterial Activity :
- Özdemir et al. (2009) synthesized sulfonamide derivatives and their metal complexes, investigating their antibacterial activities. This study demonstrates the compound's relevance in developing new antibacterial agents (Özdemir, Güvenç, Şahin, & Hamurcu, 2009).
RNA-Cleaving DNA Enzyme Studies :
- Choi et al. (2000) explored the solvolytic reaction of methanesulfonyl chloride, which is relevant to understanding the behavior of RNA-cleaving DNA enzymes (Choi, Han, Lee, Suh, & Choi, 2000).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H314, and H335 . These hazard statements indicate that the compound is harmful if swallowed (H302), causes severe skin burns and eye damage (H314), and may cause respiratory irritation (H335) . The compound should be handled with appropriate safety measures .
Propiedades
IUPAC Name |
(5-methyloxolan-2-yl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3S/c1-5-2-3-6(10-5)4-11(7,8)9/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGJBIYJDZJKNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

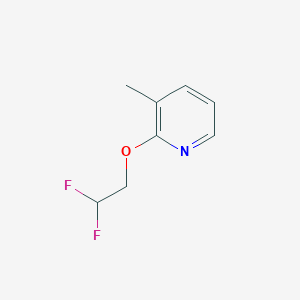
![N-[(2-methoxyphenyl)methyl]-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2749738.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,2-diphenylacetamide](/img/structure/B2749739.png)
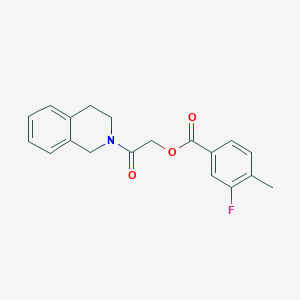
![1-Methyl-4-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2749744.png)
![3-[[1-(Morpholine-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2749745.png)
![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2749747.png)


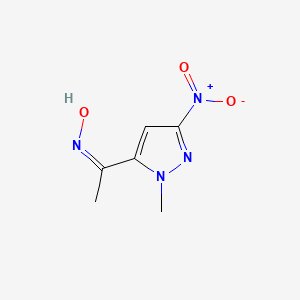
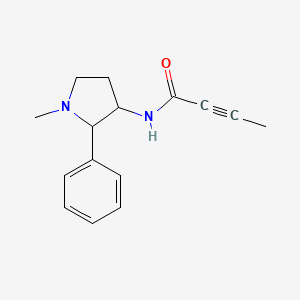
![5-(4-fluorobenzyl)-7-(morpholine-4-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2749755.png)

![2-chloro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide hydrochloride](/img/structure/B2749757.png)